molecular formula C26H22N2O4 B5044590 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

Cat. No.: B5044590
M. Wt: 426.5 g/mol
InChI Key: YTWOPTMZSPJZRV-UHFFFAOYSA-N
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Description

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety and a benzoisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Formation of the Benzoisoquinoline Moiety: The benzoisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde in the presence of an acid catalyst.

    Coupling of the Moieties: The final step involves the esterification reaction between the quinoline and benzoisoquinoline moieties using an appropriate esterifying agent such as acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline and benzoisoquinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinoline and benzoisoquinoline derivatives.

    Reduction: Reduced quinoline and benzoisoquinoline derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate
  • 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate
  • 2,2,4-trimethylquinoline derivatives

Uniqueness

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is unique due to its combined quinoline and benzoisoquinoline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-15-13-26(2,3)27-21-11-10-17(12-20(15)21)32-22(29)14-28-24(30)18-8-4-6-16-7-5-9-19(23(16)18)25(28)31/h4-13,27H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWOPTMZSPJZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321442
Record name (2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

56.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17412241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

331973-46-7
Record name (2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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